molecular formula C9H11N3O2 B13918802 Tert-butyl 2-cyanoimidazole-1-carboxylate

Tert-butyl 2-cyanoimidazole-1-carboxylate

Cat. No.: B13918802
M. Wt: 193.20 g/mol
InChI Key: QNRPIHJKHNMLGZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-cyanoimidazole-1-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a cyano group, and a carboxylate group attached to the imidazole ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-cyanoimidazole-1-carboxylate typically involves the reaction of imidazole derivatives with tert-butyl cyanoformate. The reaction conditions often include the use of a base such as triethylamine or sodium hydride to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-cyanoimidazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the cyano or tert-butyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of imidazole-2-carboxylic acid derivatives.

    Reduction: Formation of imidazole-2-carboxamide derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Tert-butyl 2-cyanoimidazole-1-carboxylate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-cyanoimidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit the activity of enzymes or alter the function of receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-cyanoimidazole-1-carboxylate: Characterized by the presence of a tert-butyl group, cyano group, and carboxylate group.

    Imidazole-2-carboxylic acid: Lacks the tert-butyl and cyano groups but has similar core structure.

    2-Cyanoimidazole: Contains the cyano group but lacks the tert-butyl and carboxylate groups.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability and lipophilicity, while the cyano group provides electrophilic properties that are useful in various chemical reactions.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

tert-butyl 2-cyanoimidazole-1-carboxylate

InChI

InChI=1S/C9H11N3O2/c1-9(2,3)14-8(13)12-5-4-11-7(12)6-10/h4-5H,1-3H3

InChI Key

QNRPIHJKHNMLGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CN=C1C#N

Origin of Product

United States

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